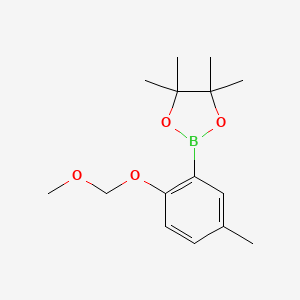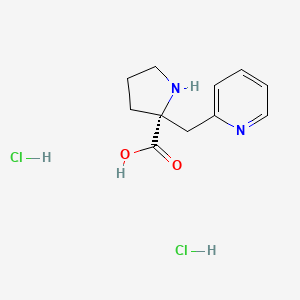
(+/-)-trans-4-(3-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-trans-4-(3-Trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl (abbreviated as (−)-TFP-PCA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning that it has two enantiomers that are mirror images of each other. Its properties are similar to those of other organic compounds and it is often used as a substitute for other compounds.
Aplicaciones Científicas De Investigación
(-)-TFP-PCA-HCl has been used in a variety of scientific research applications. It has been used as a chiral reagent in the synthesis of other compounds, such as a chiral alcohol. It has also been used as a catalyst for the formation of carbon-carbon bonds. Additionally, it has been used as a chiral ligand in the synthesis of enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of (−)-TFP-PCA-HCl depends on the specific application. In the synthesis of other compounds, it acts as a chiral reagent, forming a chiral Schiff base. In the formation of carbon-carbon bonds, it acts as a catalyst, facilitating the reaction. In the synthesis of enantiomerically pure compounds, it acts as a chiral ligand, binding to the substrate and directing the reaction.
Biochemical and Physiological Effects
(-)-TFP-PCA-HCl has not been extensively studied for its biochemical and physiological effects. Therefore, it is not known whether it has any direct effects on the body. It is known, however, that it is rapidly metabolized and excreted, suggesting that it is not likely to have any long-term effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-TFP-PCA-HCl has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive, making it a cost-effective reagent or catalyst. Additionally, it is readily available, making it easy to acquire. One limitation is that it is a chiral compound, meaning that it has two enantiomers that are mirror images of each other. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on (−)-TFP-PCA-HCl. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in organic synthesis. Finally, research could be done to develop more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of (−)-TFP-PCA-HCl has been described in a number of scientific research papers. Generally, the synthesis involves the use of a three-step process. In the first step, a chiral Schiff base is formed by reacting 3-trifluoromethyl-phenyl pyrrolidine with p-chlorobenzaldehyde. In the second step, the Schiff base is reduced with sodium borohydride to form the desired (−)-TFP-PCA-HCl. Finally, the compound is purified by column chromatography.
Propiedades
IUPAC Name |
(3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXDKSFBQDVPX-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)








![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)